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Compound of Interest

Compound Name: Tyrphostin 23

Cat. No.: B1665630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Tyrphostin 23 (also known as

Tyrphostin A23, AG-18, and RG-50810) and its cross-reactivity with other kinases. The

information presented is based on available experimental data to aid in the evaluation of its

suitability for research and drug development applications.

Executive Summary
Tyrphostin 23 is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a

reported half-maximal inhibitory concentration (IC50) of 35 µM and a dissociation constant (Ki)

of 11 µM.[1] It also exhibits inhibitory activity against the Platelet-Derived Growth Factor

Receptor (PDGFR) with an IC50 of 25 µM. An important consideration when working with

Tyrphostin 23 is its noted instability in solution, which can lead to the formation of degradation

products with potentially greater inhibitory potency. One such degradation product, designated

P3, has demonstrated more potent inhibition of Src kinase and other tyrosine kinases. This

guide summarizes the available quantitative data on the inhibitory activity of Tyrphostin 23 and

its degradation product, provides a detailed experimental protocol for assessing kinase

inhibition, and visualizes the EGFR signaling pathway targeted by this inhibitor.

Data Presentation: Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of Tyrphostin 23 and its

degradation product, P3, against various kinases. It is important to note that a comprehensive
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kinase selectivity profile for Tyrphostin 23 against a broad panel of kinases is not readily

available in the public domain. The data presented here is compiled from individual studies.

Inhibitor Target Kinase IC50 (µM) Ki (µM) Notes

Tyrphostin 23

(AG-18)
EGFR 35 11

Parent

Compound

PDGFR 25 -
Parent

Compound

P3 Src - 6

Degradation

product of

Tyrphostin 23

Csk - 35-300

Degradation

product of

Tyrphostin 23

EGF-Receptor - 35-300

Degradation

product of

Tyrphostin 23

FGF-Receptor - 35-300

Degradation

product of

Tyrphostin 23

PK-A - >300

Degradation

product of

Tyrphostin 23

(Serine/Threonin

e Kinase)

PK-C - >300

Degradation

product of

Tyrphostin 23

(Serine/Threonin

e Kinase)
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Data for P3 indicates a range for Csk, EGF-Receptor, and FGF-Receptor as specific values

were not detailed in the source material. P3 showed no significant inhibition of the

serine/threonine kinases PK-A and PK-C.[2]

Experimental Protocols: In Vitro Kinase Inhibition
Assay for IC50 Determination
This section outlines a general protocol for determining the IC50 value of a kinase inhibitor,

such as Tyrphostin 23, using a biochemical kinase assay. This protocol can be adapted for

various kinases and detection methods.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50%.

Materials:

Recombinant Kinase

Kinase Substrate (peptide or protein)

ATP (Adenosine Triphosphate)

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

Test Inhibitor (Tyrphostin 23) dissolved in a suitable solvent (e.g., DMSO)

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding

Assay, or radiolabeled [γ-³³P]ATP)

Microplates (e.g., 96-well or 384-well)

Plate reader or scintillation counter compatible with the chosen detection method

Procedure:

Preparation of Reagents:
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Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

Create a serial dilution of the inhibitor in the kinase assay buffer to achieve a range of

concentrations for testing. It is common to perform a 10-point, 3-fold serial dilution.

Prepare a solution of the recombinant kinase in kinase assay buffer at a concentration

determined to be in the linear range of the assay.

Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. The ATP

concentration is often set at or near the Km for the specific kinase to ensure competitive

inhibitors can be accurately assessed.

Assay Reaction:

Add a fixed volume of the kinase solution to each well of the microplate.

Add the serially diluted inhibitor solutions to the wells. Include a control with no inhibitor

(vehicle control, e.g., DMSO).

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time,

ensuring the reaction remains within the linear range.

Detection:

Stop the reaction (if necessary for the chosen detection method).

Add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using the

appropriate instrument.

Data Analysis:

Subtract the background signal (wells with no enzyme) from all data points.
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Normalize the data by setting the activity of the no-inhibitor control to 100% and the

activity of a control with a known potent inhibitor (or no enzyme) to 0%.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software

package (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualization: EGFR Signaling Pathway
and Tyrphostin 23 Inhibition
The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR)

signaling pathway and the point of inhibition by Tyrphostin 23. EGFR activation by its ligands,

such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in

the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream

signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell

proliferation, survival, and differentiation. Tyrphostin 23 acts as an ATP-competitive inhibitor,

blocking the kinase activity of EGFR and thereby preventing the initiation of these downstream

signals.
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Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin 23.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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